molecular formula C11H16N2O2 B8739049 N,N-Diethyl-2-methoxynicotinamide

N,N-Diethyl-2-methoxynicotinamide

Cat. No.: B8739049
M. Wt: 208.26 g/mol
InChI Key: KCNNEYRZERSKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-methoxynicotinamide is a chemical compound designed for research applications, particularly in the investigation of Nicotinamide N-methyltransferase (NNMT) biology. NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor. It has been identified as a key regulator in metabolic disorders, various cancer types, and other human diseases . This compound acts as an investigational inhibitor of NNMT. Its mechanism of action is inferred from closely related methoxynicotinamide analogs. Similar compounds, such as 6-methoxynicotinamide (JBSNF-000088), have been characterized as potent NNMT inhibitors that function as slow-turnover substrates . These analogs are metabolized by NNMT, and the resulting methylated product is a charged, high-affinity inhibitor that remains bound to the enzyme's active site, effectively halting its activity . This unique mechanism combines the cell permeability of the substrate analog with the high potency of the methylated product, leading to efficient enzyme inhibition in cellular and in vivo models . The primary research value of N,N-Diethyl-2-methoxynicotinamide lies in its use as a pharmacological tool to probe the role of NNMT in disease pathogenesis. Studies with similar inhibitors have demonstrated their utility in driving insulin sensitization, glucose modulation, and body weight reduction in animal models of diet-induced obesity . Furthermore, chemical inhibition of NNMT during the early stages of adipocyte differentiation has been shown to impair terminal differentiation by deregulating the glucocorticoid signaling network, highlighting its crucial role in adipogenesis . Researchers can use this compound to explore NNMT's function as a master metabolic regulator and to validate it as a therapeutic target for obesity, diabetes, and cancer . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)9-7-6-8-12-10(9)15-3/h6-8H,4-5H2,1-3H3

InChI Key

KCNNEYRZERSKLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)OC

Origin of Product

United States

Foundational & Exploratory

Topic: Electronic Properties of 2-Methoxy Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Foreword: Beyond the Scaffold - Modulating Nicotinamide's Electronic Landscape

To the researchers, scientists, and drug development professionals who engage with this guide, we move beyond a simple recitation of facts. Our purpose is to construct a foundational understanding of why and how a seemingly simple modification—the introduction of a 2-methoxy group—profoundly alters the electronic character of the nicotinamide core. Nicotinamide is not merely a vitamin; it is the functional heart of the indispensable NAD+/NADH coenzymes, a privileged scaffold in medicinal chemistry, and a building block for advanced materials.[1][2][3]

Understanding the electronic perturbations induced by substituents is paramount to rational drug design and the engineering of novel catalysts. It allows us to predict and tune properties ranging from receptor binding affinity and metabolic stability to redox potential and optical characteristics.[4][5] This guide is structured to provide not just data, but a causal narrative—connecting theoretical principles to experimental validation and computational insight. We will explore the nuanced dualism of the methoxy substituent, detail the self-validating experimental protocols to probe its effects, and leverage computational chemistry to visualize and quantify its impact on the molecular orbital landscape.

The Inductive-Resonance Dichotomy of the 2-Methoxy Group

The electronic influence of a substituent on an aromatic ring is rarely a monolithic effect. The methoxy group is a classic example of this duality, exerting two opposing forces simultaneously. Its ultimate impact is a context-dependent balance between these effects.

  • Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma (σ) bond connecting it to the pyridine ring, it inductively withdraws electron density. This effect is distance-dependent and weakens with each bond.

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6] For a 2-methoxy substituent on a pyridine ring, this donation of electron density is particularly effective, increasing the electron density at the ortho and para positions.

In the case of 2-methoxynicotinamide, the resonance effect (+M) is dominant, leading to an overall increase in electron density within the pyridine ring.[6] This net electron-donating character is the primary driver of the changes in its spectroscopic and electrochemical properties compared to the unsubstituted parent molecule.

G cluster_ring 2-Methoxynicotinamide Ring ring Pyridine Ring properties Net Electronic Properties (Overall Electron Donating) inductive Inductive Effect (-I) (Electron Withdrawal) resonance Resonance Effect (+M) (Electron Donation) methoxy 2-Methoxy Group (-OCH3) methoxy->inductive σ-bond polarization (electronegativity) methoxy->resonance π-system delocalization (lone pair donation)

Caption: Dueling electronic effects of the 2-methoxy group.

Experimental Validation of Electronic Perturbations

Theoretical models must be grounded in empirical data. Standard spectroscopic and electrochemical techniques provide direct evidence of how the 2-methoxy group alters the electronic environment of the nicotinamide scaffold.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of the aromatic system. The energy required for these transitions is directly related to the energy gap between the ground and excited states.

Causality: The net electron-donating effect of the 2-methoxy group raises the energy of the highest occupied molecular orbital (HOMO). This decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a lower energy requirement for electronic excitation. Consequently, the molecule absorbs light at a longer wavelength, a phenomenon known as a bathochromic or "red" shift. Unsubstituted nicotinamide exhibits absorption maxima around 210 nm and 260 nm.[7] The introduction of the 2-methoxy group is expected to shift the 260 nm peak to a longer wavelength.

This protocol is designed as a self-validating system for obtaining a reliable absorption spectrum.

  • Solvent Selection & Blanking:

    • Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the 200-400 nm range.

    • Fill a quartz cuvette with the chosen solvent. This will serve as the "blank."

    • Place the blank cuvette in the spectrophotometer and run a baseline correction to zero the absorbance across the desired wavelength range (e.g., 200-400 nm). This digitally subtracts the absorbance of the solvent and cuvette.

  • Sample Preparation:

    • Prepare a stock solution of the 2-methoxy substituted nicotinamide of a known concentration (e.g., 1 mg/mL) in the selected solvent.

    • From the stock solution, prepare a dilute sample solution (e.g., 10 µg/mL). The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU for optimal accuracy.

  • Spectrum Acquisition:

    • Rinse the sample cuvette with a small amount of the prepared sample solution, then discard. Fill the cuvette with the sample solution.

    • Ensure the cuvette is clean and free of fingerprints or bubbles.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the sample across the same wavelength range used for the baseline correction.

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax). This value is a key characteristic of the compound's electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and the local electronic environment. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

Causality: Increased electron density shields a nucleus from the external magnetic field, causing its signal to appear at a lower chemical shift (further "upfield"). The electron-donating resonance effect of the 2-methoxy group increases electron density on the pyridine ring, particularly at the ortho (position 3) and para (position 5) carbons and their attached protons. Therefore, these nuclei are expected to be shielded and show an upfield shift in ¹H and ¹³C NMR spectra compared to unsubstituted nicotinamide.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-methoxy nicotinamide derivative.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (TMS is defined as 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.

  • 1D Spectrum Acquisition (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum. This is typically a rapid experiment.

    • Acquire a ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C isotope.

  • Data Interpretation:

    • Process the raw data (Free Induction Decay, FID) using a Fourier transform.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.

    • Assign the peaks to the corresponding nuclei in the molecule by analyzing their chemical shift, integration (for ¹H), and multiplicity (splitting pattern).[8][9]

Computational Modeling with Density Functional Theory (DFT)

While experiments provide macroscopic measurements, computational chemistry offers a window into the molecular-level electronic structure. Density Functional Theory (DFT) is a robust method for predicting a wide range of molecular properties with high accuracy.[5]

Trustworthiness: A standard DFT workflow provides a self-validating system. For instance, a frequency calculation on an optimized geometry must yield no imaginary frequencies to confirm that the structure is a true energy minimum, ensuring that all subsequent electronic property calculations are performed on a physically realistic conformation.

Caption: A typical DFT workflow for analyzing electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[3] The HOMO is the orbital from which an electron is most easily removed (nucleophilicity), while the LUMO is the orbital to which an electron is most easily added (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[10][11]

Causality: The electron-donating 2-methoxy group destabilizes the filled π-orbitals, leading to an increase in the HOMO energy level. The LUMO energy is less affected. This results in a smaller HOMO-LUMO energy gap compared to unsubstituted nicotinamide. A smaller gap implies the molecule is more polarizable, more chemically reactive, and will exhibit a red-shifted UV-Vis absorption maximum, corroborating the experimental data.[3][11]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2-methoxynicotinamide, these are expected around the oxygen atoms and the pyridine nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the amide protons.

The MEP map visually confirms the electron-donating effect of the methoxy group by showing an increase in negative potential (more red/yellow) on the aromatic ring compared to nicotinamide itself.

Data Synthesis and Summary

To provide a clear, comparative analysis, the following table summarizes key electronic properties for nicotinamide and a representative 2-methoxy substituted derivative. Values are representative and will vary based on the specific derivative, solvent, and computational method used.

PropertyNicotinamide (Reference)2-Methoxynicotinamide (Expected)Rationale for Change
λmax (π→π)*~260 nm[7]> 260 nmElectron donation from -OCH₃ raises HOMO energy, reducing the transition energy gap.
HOMO Energy Lower Value (e.g., -7.0 eV)Higher Value (e.g., -6.5 eV)The +M effect of the methoxy group destabilizes (raises the energy of) the HOMO.
LUMO Energy ~ -1.5 eV~ -1.4 eVThe LUMO energy is generally less perturbed by the electron-donating group.
HOMO-LUMO Gap (ΔE) Higher Value (e.g., 5.5 eV)Lower Value (e.g., 5.1 eV)The significant rise in HOMO energy with minor change in LUMO energy narrows the gap.[3]
Oxidation Potential Higher ValueLower ValueIncreased electron density from the -OCH₃ group makes the molecule easier to oxidize.[2]

Implications for Drug Development and Biocatalysis

The ability to predictably modulate the electronic properties of the nicotinamide scaffold has profound implications for scientific research.

  • Medicinal Chemistry & Drug Design: The electronic character of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. Increasing the electron density in the pyridine ring can alter its pKa, hydrogen bonding capacity, and interaction with metabolic enzymes (e.g., cytochrome P450s). For instance, nicotinamide derivatives are investigated as inhibitors for enzymes like VEGFR-2 and Nicotinamide N-methyltransferase (NNMT).[4][12] The introduction of a 2-methoxy group can fine-tune the molecule's binding affinity by modifying its electrostatic interactions within the target's active site.

  • Nicotinamide Cofactor Biomimetics (NCBs): Many oxidoreductase enzymes rely on the natural cofactors NAD(P)H.[1] Synthetic NCBs that mimic the function of NADH but possess different steric and electronic properties are of great interest for biocatalysis. By introducing electron-donating groups like a 2-methoxy substituent, the reduction potential of the NCB can be increased, making it a stronger hydride donor.[2] This allows for the catalysis of reactions that are inefficient with the native cofactor and expands the synthetic utility of these powerful enzymes.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • ACS Publications. (2025, June 3). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Retrieved from [Link]

  • ACS Publications. (2012, February 23). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2025, June 9). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 19). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimized structure of studied nicotinamide derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis. spectra of charge-transfer complexes of a nicotinamide with.... Retrieved from [Link]

  • Taylor & Francis Online. (2015, April 11). Synthesis, X-Ray Structural, Characterization, NLO, MEP, NBO, and HOMO–LUMO Analysis Using DFT Study of Co(II)bis(3,4 dimethoxybenzoate)bis(nicotinamide) Dihydrate. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-methoxy-5-nitronicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO-LUMO energy gap of NIC–OXA salt with orbitals participating in.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectra showing the decrease in absorbance at 360 nm A) for 4.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • National Center for Biotechnology Information. (2023, February 2). Photocatalytic Regeneration of a Nicotinamide Adenine Nucleotide Mimic with Water-Soluble Iridium(III) Complexes. Retrieved from [Link]

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An Analytical and Synthetic Exploration of N,N-Diethyl-2-methoxynicotinamide: A Technical Guide for a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The nicotinamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents and biologically active molecules. This guide focuses on a specific, novel derivative, N,N-Diethyl-2-methoxynicotinamide . While this compound is not extensively documented in publicly available literature, its structural features—a pyridine core, a methoxy substituent, and a diethylamide functional group—suggest a strong potential for biological activity, particularly in the context of metabolic pathway modulation. This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a calculated molecular profile, proposes a robust and logical synthetic pathway from common starting materials, and outlines a complete analytical workflow for structural verification and quality control. By leveraging established chemical principles and data from closely related analogues, this guide aims to provide the foundational knowledge necessary to synthesize, purify, and characterize N,N-Diethyl-2-methoxynicotinamide, enabling its exploration as a potential therapeutic candidate.

Molecular Profile and Predicted Physicochemical Properties

The initial step in evaluating any new chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

The structure of N,N-Diethyl-2-methoxynicotinamide is derived from a nicotinamide backbone with a methoxy group at the C2 position of the pyridine ring and two ethyl groups on the amide nitrogen.

  • Chemical Name: N,N-Diethyl-2-methoxynicotinamide

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Calculated Monoisotopic Mass: 208.1212 g/mol

  • Calculated Average Mass: 208.257 g/mol

Structural Representation

The 2D structure of the molecule is presented below, illustrating the connectivity of the pyridine ring, the methoxy group, and the diethylamide moiety.

Caption: 2D Structure of N,N-Diethyl-2-methoxynicotinamide.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted for N,N-Diethyl-2-methoxynicotinamide. These predictions are derived from computational models and comparison with structurally similar compounds, such as Nikethamide (N,N-Diethylnicotinamide)[1][2] and 6-Methoxynicotinamide[3]. The introduction of the methoxy group is expected to slightly increase polarity and hydrogen bond accepting capability compared to an unsubstituted ring.

PropertyPredicted ValueRationale / Comparison
Molecular Weight ( g/mol ) 208.26Calculated from formula C₁₁H₁₆N₂O₂.
logP (Octanol-Water) ~1.0 - 1.5Slightly more polar than Nikethamide (logP ~0.3-0.4) due to the oxygen atom, but the diethylamide group maintains lipophilicity.
Topological Polar Surface Area (TPSA) ~41.5 ŲCalculated based on the amide and methoxy functional groups.
pKa (Basic) ~3.0 - 3.5The pyridine nitrogen is the primary basic site. Similar to Nikethamide (~3.46)[2]; the electron-donating methoxy group may slightly increase basicity.
Aqueous Solubility Moderately SolubleExpected to be water-soluble, similar to many nicotinamide derivatives.[2] The diethylamide group can limit solubility compared to primary amides.
Appearance Clear, colorless to light yellow liquid or low-melting solidBased on analogues like Nikethamide, which can exist as a liquid or crystalline solid near room temperature.[2]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N,N-Diethyl-2-methoxynicotinamide can be reliably achieved through a standard amidation reaction. The most logical and efficient approach involves the coupling of a commercially available carboxylic acid precursor with diethylamine.

Retrosynthetic Analysis and Strategy

The key disconnection is at the amide C-N bond. This identifies 2-methoxynicotinic acid as the key starting material and diethylamine as the nucleophilic reagent. To facilitate the reaction, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to attack by the amine.

retrosynthesis target N,N-Diethyl-2-methoxynicotinamide disconnection Amide C-N Bond Disconnection target->disconnection Retrosynthesis precursors 2-Methoxynicotinic Acid + Diethylamine disconnection->precursors

Caption: Retrosynthetic approach for the target molecule.

Proposed Forward Synthesis Workflow

The synthesis proceeds in two conceptual steps: activation of the carboxylic acid followed by nucleophilic acyl substitution with diethylamine. A common and highly effective method utilizes a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

workflow start 2-Methoxynicotinic Acid reagent1 HATU, DIPEA in Anhydrous DMF start->reagent1 intermediate Activated O-Acylurea Intermediate (in situ) reagent1->intermediate reagent2 Diethylamine (Et₂NH) intermediate->reagent2 product N,N-Diethyl-2-methoxynicotinamide reagent2->product workup Aqueous Workup & Extraction product->workup purify Column Chromatography (Silica Gel) workup->purify final Final Product purify->final

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for high yield and purity.[4]

Materials:

  • 2-Methoxynicotinic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Diethylamine (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxynicotinic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester intermediate occurs during this step.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diethylamine (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to elute the final product.

  • Final Characterization: Combine the pure fractions, concentrate under vacuum, and place under high vacuum to remove residual solvents. The final product should be characterized by NMR and MS to confirm its identity and purity.

Analytical and Quality Control (QC) Methodologies

Rigorous analytical validation is critical to confirm the successful synthesis and purity of the target compound. A multi-technique approach ensures unambiguous structural confirmation.

Analytical Workflow Overview

The workflow begins with a chromatographic separation for purity assessment, followed by spectroscopic methods for structural elucidation.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation hplc HPLC-UV (Purity >95%?) ms LC-MS (Confirm Mass: m/z = 209.1 [M+H]⁺) hplc->ms nmr ¹H and ¹³C NMR (Confirm Structure & Connectivity) ms->nmr final_confirmation Structure & Purity Confirmed nmr->final_confirmation purified_product Purified Synthetic Product purified_product->hplc pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT SAH SAH NNMT->SAH MNA 1-Methylnicotinamide (Product) NNMT->MNA Target N,N-Diethyl-2- methoxynicotinamide (Hypothesized Inhibitor) Target->NNMT Inhibition

Sources

The Evolving Landscape of N,N-Dialkyl Nicotinamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-dialkyl nicotinamide derivatives, a versatile class of compounds, are attracting significant attention across diverse therapeutic areas. From established applications in agriculture to emerging roles in oncology and metabolic diseases, their unique chemical scaffold offers a fertile ground for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising molecules. We delve into the mechanistic underpinnings of their action, provide actionable experimental protocols, and offer insights into the future trajectory of this dynamic field.

Introduction: The Resurgence of a Privileged Scaffold

The nicotinamide core, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry.[1] The derivatization of the amide nitrogen with various alkyl groups has unlocked a vast chemical space, leading to the discovery of molecules with a wide spectrum of biological activities. Initially recognized for their fungicidal properties in agriculture, such as the succinate dehydrogenase (SDH) inhibitor boscalid, N,N-dialkyl nicotinamide derivatives are now being explored for their potential in treating complex human diseases.[2]

Recent research has illuminated their capacity to modulate key cellular processes, including DNA demethylation, cell wall integrity in fungi, and NAD+ metabolism.[3][4][5] This guide will navigate the critical aspects of this compound class, offering a blend of established knowledge and cutting-edge findings to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of N,N-dialkyl nicotinamide derivatives typically involves the coupling of a substituted nicotinic acid with a corresponding dialkylamine. A common and efficient method is the amidation reaction, often facilitated by a coupling agent.

General Synthesis Protocol: Amide Coupling

A robust and widely applicable method for synthesizing N,N-dialkyl nicotinamides involves the use of a carboxylic acid activating agent followed by reaction with the desired amine.

Experimental Protocol: Synthesis of N,N-dialkyl nicotinamide derivatives via Acyl Chloride

  • Acid Chloride Formation: To a solution of the desired substituted nicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add oxalyl chloride (2.0-3.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous CH2Cl2 and cool to 0 °C. Add a solution of the desired N,N-dialkylamine (1.1 equivalents) and a base, such as triethylamine or pyridine (1.2 equivalents), dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N,N-dialkyl nicotinamide derivative.

Biological Activities and Mechanisms of Action: A Multifaceted Profile

The therapeutic potential of N,N-dialkyl nicotinamide derivatives stems from their ability to interact with a variety of biological targets. This section will explore their key activities and the underlying molecular mechanisms.

Antifungal Activity: Disrupting Fungal Respiration and Cell Wall Integrity

A significant body of research has focused on the development of nicotinamide derivatives as antifungal agents.[4][6] Two primary mechanisms of action have been identified:

  • Inhibition of Succinate Dehydrogenase (SDH): Several N,N-dialkyl nicotinamide derivatives function as SDH inhibitors (SDHIs). SDH, also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these compounds block the transfer of electrons, thereby inhibiting fungal respiration and leading to cell death. The commercial fungicide boscalid is a prime example of this class.[2]

  • Disruption of Cell Wall Integrity: More recently, novel nicotinamide derivatives have been identified that exhibit potent and broad-spectrum antifungal activity by disrupting the fungal cell wall.[4] The precise molecular targets within the cell wall biosynthesis pathway are an active area of investigation.

Table 1: Fungicidal Activity of Selected N,N-Dialkyl Nicotinamide Derivatives

CompoundTarget OrganismEC50 (mg/L)Reference
4aBotrytis cinerea- (40.54% inhibition at 50 mg/L)[2]
4fV. mali-[2]
4fS. sclerotiorum-[2]
4a (N-(thiophen-2-yl) derivative)Pseudoperonospora cubensis4.69[6]
4f (N-(thiophen-2-yl) derivative)Pseudoperonospora cubensis1.96[6]
Anticancer Activity: Targeting DNA Repair and Metabolism

The application of N,N-dialkyl nicotinamide derivatives in oncology is a rapidly expanding field, with several promising mechanisms of action being uncovered.

  • Inhibition of DNA Demethylase ALKBH2: Certain nicotinamide derivatives have been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase that is overexpressed in several cancers, including glioblastoma.[3] By inhibiting ALKBH2, these compounds lead to an accumulation of DNA methylation, which can trigger cell cycle arrest and apoptosis in cancer cells. For instance, the compound AH2-14c was shown to directly bind to ALKBH2 and increase the levels of N3-methylcytosine in glioblastoma cells, leading to anti-proliferative and anti-migratory effects.[3]

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT): NNMT is an enzyme that catalyzes the N-methylation of nicotinamide and is implicated in various cancers and metabolic diseases.[7] Overexpression of NNMT has been linked to tumor progression and metastasis.[7] Small molecule inhibitors of NNMT, including N-methylated quinolinium and isoquinolinium analogues of nicotinamide, have shown promise in preclinical studies.[8][9]

  • Metabolic Conversion to IMPDH Inhibitors: Some thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD+ salvage pathway into unnatural NAD+ derivatives.[10] These metabolites can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This inhibition is toxic to certain cancer cells, particularly those of peripheral nerve sheath tumors.[10]

Diagram 1: Anticancer Mechanisms of N,N-Dialkyl Nicotinamide Derivatives

anticancer_mechanisms cluster_0 N,N-Dialkyl Nicotinamide Derivative cluster_1 Cellular Targets Derivative N,N-Dialkyl Nicotinamide Derivative ALKBH2 ALKBH2 Derivative->ALKBH2 Inhibits NNMT NNMT Derivative->NNMT Inhibits NAD_Salvage NAD+ Salvage Pathway Derivative->NAD_Salvage Metabolized by DNA_demethylation Decreased DNA Demethylation ALKBH2->DNA_demethylation Leads to Methylation_potential Altered Cellular Methylation NNMT->Methylation_potential Leads to IMPDH IMPDH Inhibition NAD_Salvage->IMPDH Forms inhibitor of Apoptosis Apoptosis & Reduced Proliferation IMPDH->Apoptosis DNA_demethylation->Apoptosis Methylation_potential->Apoptosis

Caption: Anticancer mechanisms of N,N-dialkyl nicotinamide derivatives.

Modulation of NAD+ Metabolism

As derivatives of a key NAD+ precursor, it is not surprising that some N,N-dialkyl nicotinamides can influence cellular NAD+ levels. Nicotinamide riboside (NR), a related compound, is a well-established NAD+ precursor that has shown potential in the context of healthy aging and cardiovascular disease.[11] While direct N,N-dialkyl nicotinamide derivatives are more often studied for their inhibitory activities, their impact on the broader NAD+ metabolome warrants further investigation. Some N-alkyl derivatives have been shown to increase NAD+ concentrations in mammalian cells.[5][12]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of N,N-dialkyl nicotinamide derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

SAR in Antifungal Activity

In the context of SDH inhibitors, the nature of the N-alkyl and N-aryl substituents plays a critical role in determining the potency and spectrum of activity. For instance, in a series of nicotinamide derivatives containing a diarylamine-modified scaffold, the substitution pattern on the diarylamine moiety significantly influenced the fungicidal activity against different fungal species.[2] Similarly, for N-(thiophen-2-yl) nicotinamide derivatives, modifications on both the pyridine and thiophene rings led to significant variations in their efficacy against cucumber downy mildew.[6]

SAR in Anticancer Activity

For ALKBH2 inhibitors, the structure of the side chain attached to the nicotinamide core is a key determinant of inhibitory potency and cell permeability.[3] For example, while a derivative with a terminal carboxyl group (AH2-15c) showed high potency in a biochemical assay, its poor cell permeability limited its cellular activity. The corresponding un-hydrolyzed ester (AH2-14c) exhibited superior cellular efficacy.[3]

In the case of NNMT inhibitors, the development of SAR has led to the identification of N-methylated quinolinium analogues as a promising scaffold with low micromolar inhibitory activity.[8] Systematic modifications of this scaffold have further improved potency and selectivity.[9]

Diagram 2: General Structure-Activity Relationship Workflow

sar_workflow Start Initial Hit Compound (e.g., Nicotinamide) Design Design Analogs (Vary R1, R2, etc.) Start->Design Synthesis Synthesize Analogs Design->Synthesis Screening Biological Screening (e.g., IC50 determination) Synthesis->Screening Data_Analysis Data Analysis (Identify trends) Screening->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model Lead_Optimization Lead Optimization (Design more potent analogs) SAR_Model->Lead_Optimization Lead_Optimization->Design Iterative Process End Optimized Lead Compound Lead_Optimization->End

Caption: A typical workflow for structure-activity relationship studies.

Future Perspectives and Conclusion

The field of N,N-dialkyl nicotinamide derivatives is poised for significant growth. The convergence of synthetic chemistry, molecular biology, and computational modeling will undoubtedly accelerate the discovery of novel compounds with enhanced potency, selectivity, and drug-like properties. Key areas for future research include:

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many of the observed biological effects remain to be fully characterized.

  • Expansion into New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential applicability in other disease areas, such as neurodegenerative disorders and inflammatory diseases.

  • Development of Drug Delivery Systems: For derivatives with suboptimal pharmacokinetic properties, the development of advanced drug delivery systems could enhance their therapeutic efficacy.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. BMC Chemistry. [Link]

  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [Link]

  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications. [Link]

  • Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Structures of nicotinamide derivatives with potential drug activities. ResearchGate. [Link]

  • Three-component synthesis of nicotinamide derivatives. ResearchGate. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N‑Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Antioxidants. [Link]

  • Nicotinamide Riboside, a Promising Vitamin B 3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Molecules. [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. [Link]

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Methodological & Application

Protocol for synthesizing N,N-Diethyl-2-methoxynicotinamide from 2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated, Two-Step Protocol for the Laboratory-Scale Synthesis of N,N-Diethyl-2-methoxynicotinamide from 2-Chloronicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N,N-Diethyl-2-methoxynicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloronicotinic acid to yield 2-methoxynicotinic acid, followed by a robust amidation procedure. We detail an acid chloride-mediated coupling with diethylamine to produce the target compound. This guide emphasizes the rationale behind procedural choices, critical safety precautions, and methods for purification and characterization to ensure the synthesis of a highly pure final product. The protocols are designed to be self-validating, providing researchers with a reliable method for obtaining this valuable compound.

Introduction and Scientific Background

Nicotinamide and its derivatives are fundamental scaffolds in numerous biological processes. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, plays a crucial role in cellular metabolism and has been identified as a potential therapeutic target for a range of diseases, including metabolic disorders and various cancers.[1][2][3][4] The synthesis of novel nicotinamide derivatives is therefore of significant interest to the scientific community for the development of new chemical probes and potential therapeutic agents.

N,N-Diethyl-2-methoxynicotinamide incorporates two key structural modifications to the native nicotinamide scaffold: a methoxy group at the 2-position and a diethylamide functional group. The synthetic route presented herein is logical and efficient, proceeding in two distinct stages:

  • Methoxylation: The process begins with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride at the 2-position by a methoxide anion.

  • Amidation: The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically unfavorable and requires the removal of water at high temperatures.[5][6] To achieve this transformation under milder laboratory conditions, the carboxylic acid of the 2-methoxynicotinic acid intermediate is first activated. This protocol employs thionyl chloride to convert the carboxylic acid into a highly reactive acyl chloride, which subsequently reacts readily with diethylamine to form the stable amide bond of the final product.

Overall Reaction Pathway

The synthesis proceeds through the formation of an intermediate, 2-methoxynicotinic acid, as illustrated below.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Amidation A 2-Chloronicotinic Acid B 2-Methoxynicotinic Acid (Intermediate) A->B  1. Sodium Methoxide (NaOMe)  2. Methanol (MeOH), Reflux  3. Acidic Workup (HCl) C N,N-Diethyl-2-methoxynicotinamide (Final Product) B->C  1. Thionyl Chloride (SOCl₂), DMF (cat.), Reflux  2. Diethylamine (HN(Et)₂), DCM

Caption: Overall two-step reaction scheme for the synthesis.

Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )Supplier Notes
2-Chloronicotinic acidC₆H₄ClNO₂157.55Acros, Sigma-Aldrich
Sodium MethoxideCH₃ONa54.02Anhydrous grade recommended
Methanol (MeOH)CH₄O32.04Anhydrous
Thionyl ChlorideSOCl₂118.97Use fresh, high-purity
DiethylamineC₄H₁₁N73.14---
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%) and 1M solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solution
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For chromatography
HexanesC₆H₁₄86.18For chromatography
Silica GelSiO₂60.08230-400 mesh for column chromatography

Detailed Experimental Protocols

Part A: Synthesis of 2-Methoxynicotinic Acid (Intermediate)

Rationale: This step replaces the chloro group with a methoxy group. Sodium methoxide serves as the source of the nucleophilic methoxide ion. The reaction is run in methanol as the solvent under reflux to provide the necessary thermal energy to overcome the activation barrier of the SNAr reaction. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, yielding the neutral carboxylic acid product.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (5.0 g, 31.7 mmol).

  • Add anhydrous methanol (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add sodium methoxide (2.57 g, 47.6 mmol, 1.5 equivalents) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in water (50 mL).

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Dry the solid product under vacuum to a constant weight. The product, 2-methoxynicotinic acid, should be a white to off-white solid. The typical yield is 85-95%.

Part B: Synthesis of N,N-Diethyl-2-methoxynicotinamide (Final Product)

Rationale: The carboxylic acid intermediate is converted to a highly reactive acyl chloride using thionyl chloride. A catalytic amount of DMF accelerates this conversion. It is critical to perform this step under anhydrous conditions as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water. The excess thionyl chloride is removed under vacuum before proceeding. The crude acyl chloride is then reacted with diethylamine, which acts as both the nucleophile and the base to neutralize the HCl byproduct, hence the use of at least two equivalents.

Procedure:

  • Place the dried 2-methoxynicotinic acid (4.0 g, 26.1 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube).

  • Add thionyl chloride (10 mL, 137 mmol) and a catalytic amount of anhydrous DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 76°C) and maintain for 2 hours. The solid should dissolve as it is converted to the acyl chloride.

  • Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended to neutralize the SOCl₂ vapors).

  • The resulting crude 2-methoxynicotinoyl chloride is a yellow oil or solid. Dissolve it in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of diethylamine (5.5 mL, 52.2 mmol, 2.0 equivalents) in anhydrous dichloromethane (20 mL).

  • Cool the acyl chloride solution in an ice bath (0°C). Slowly add the diethylamine solution dropwise over 15 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).[7][8]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-Diethyl-2-methoxynicotinamide as a pale yellow oil. The typical yield is 70-85%.

Characterization of Final Product

To confirm the identity and purity of the synthesized N,N-Diethyl-2-methoxynicotinamide, the following analytical methods are recommended:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons of the pyridine ring, a singlet for the methoxy group protons, and two quartets and two triplets corresponding to the non-equivalent ethyl groups of the diethylamide (due to restricted rotation around the amide C-N bond).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms, including the amide carbonyl, aromatic carbons, methoxy carbon, and the four carbons of the diethyl groups.

  • Mass Spectrometry (ESI): Calculation for C₁₁H₁₆N₂O₂ [M+H]⁺: 209.1285; found should be within an acceptable error margin (e.g., ± 5 ppm).[9]

Synthetic Workflow Diagram

G start Start: 2-Chloronicotinic Acid methoxylation Step A: Methoxylation (NaOMe, MeOH, Reflux) start->methoxylation workup1 Workup A: Evaporation & Acidification methoxylation->workup1 filtration1 Filtration & Drying workup1->filtration1 intermediate Intermediate: 2-Methoxynicotinic Acid filtration1->intermediate activation Step B: Acyl Chloride Formation (SOCl₂, cat. DMF, Reflux) intermediate->activation amidation Amidation Reaction (Diethylamine, DCM) activation->amidation workup2 Workup B: Aqueous Washes amidation->workup2 purification Purification: Flash Column Chromatography workup2->purification product Final Product: N,N-Diethyl-2-methoxynicotinamide purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Step-by-step experimental workflow from starting material to final analysis.

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloronicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care.

  • Diethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid (Conc.): Highly corrosive. Causes severe burns. Work with care.

Ensure that emergency eyewash stations and safety showers are readily accessible.[13] All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • ECHEMI. (n.d.). 2-Chloronicotinic acid SDS, 2942-59-8 Safety Data Sheets.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-chloronicotinic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloronicotinic acid.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 2-Chloronicotinic acid Safety Data Sheet.
  • Rullo, M., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Molecules, 26(17), 5163. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. [Link]

  • Neef, D., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(3), 1595-1611. [Link]

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104592182A.
  • Dowson, C. G., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science, 12(10), 3684-3691. [Link]

  • Dowson, C. G., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science, 12(10), 3684-3691. [Link]

  • Al-Zoubi, R. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 254-273. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from PrepChem.com. [Link]

  • Zvarych, V. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. ResearchGate. [Link]

  • Neelakantan, H., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

  • Nguyen, T. T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Zhejiang University of Technology. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B.
  • Zhang, Y., et al. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6, 255-257. [Link]

  • Purwaningsih, Y., et al. (2021). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. ResearchGate. [Link]

  • Lonza AG. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
  • Bandara, T. M. W. J., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Industrial & Engineering Chemistry Research, 60(45), 16251-16262. [Link]

  • Jiangsu Yangnong Chemical Group Co., Ltd. (2013).
  • de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 379. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. Retrieved from Organic Chemistry Portal. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Medicinal Chemistry Communications, 12(6), 1056-1066. [Link]

  • van Haren, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(40), 5840-5849. [Link]

  • van Haren, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • Dowson, C. G., et al. (2019). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 17(20), 5028-5035. [Link]

Sources

Application Note: Synthesis of 2-methoxy-N,N-diethylnicotinamide via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-methoxy-N,N-diethylnicotinamide through a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and discuss critical process parameters for researchers, medicinal chemists, and drug development professionals. The protocol is designed to be a self-validating system with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of Substituted Nicotinamides

Substituted pyridine scaffolds, particularly nicotinamides, are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The transformation of a 2-chloronicotinamide to a 2-methoxynicotinamide is a key step in the synthesis of various drug candidates and molecular probes. This substitution can significantly alter the electronic and steric properties of the molecule, influencing its biological activity, metabolic stability, and pharmacokinetic profile. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and efficient method for achieving this transformation. This guide will focus on the specific reaction of 2-chloro-N,N-diethylnicotinamide with sodium methoxide, a robust and scalable process.

Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle

The nucleophilic aromatic substitution of a halide on a pyridine ring does not proceed through an SN1 or SN2 mechanism, which are common for aliphatic systems.[1] Instead, it follows an addition-elimination pathway. The success of this reaction hinges on the presence of electron-withdrawing features that can stabilize the negatively charged intermediate.[1][2][3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine leaving group (the ipso-carbon). This attack is the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[4][5]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for the reaction to proceed.

  • Stabilization: In the case of 2-chloropyridine derivatives, the electronegative nitrogen atom in the ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance.[4][5][6] The negative charge can be delocalized onto the nitrogen, a more electronegative atom than carbon, which is a significant stabilizing factor.[4][5] The N,N-diethylnicotinamide group at the 3-position, being an electron-withdrawing group, further enhances the stability of this intermediate.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-methoxy-N,N-diethylnicotinamide product.

The overall mechanism is depicted in the following diagram:

SNAr_Mechanism reactant 2-chloro-N,N-diethylnicotinamide intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + CH₃O⁻ (Addition) nucleophile CH₃O⁻ product 2-methoxy-N,N-diethylnicotinamide intermediate->product - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-methoxy-N,N-diethylnicotinamide.

Materials and Reagents
ReagentGradeSupplier
2-chloro-N,N-diethylnicotinamide>98%e.g., Sigma-Aldrich
Sodium methoxide (NaOMe)95% or solution in MeOHe.g., Sigma-Aldrich
Methanol (MeOH), anhydrousACS Gradee.g., Fisher Scientific
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house preparation
Brine (saturated aqueous NaCl)-In-house preparation
Anhydrous magnesium sulfate (MgSO₄)-e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Sodium Methoxide: Highly corrosive, flammable, and water-reactive.[7][8] It can cause severe burns.[9] Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][9][10]

  • 2-chloro-N,N-diethylnicotinamide: Potential irritant. Handle with care, avoiding skin and eye contact.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • All operations should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N,N-diethylnicotinamide (1.0 eq).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous methanol to dissolve the starting material.

    • Rationale: Anhydrous conditions are crucial as sodium methoxide reacts violently with water.[8] An inert atmosphere prevents the degradation of the moisture-sensitive reagent.

  • Reagent Addition:

    • Slowly add sodium methoxide (1.2-1.5 eq) to the stirred solution. If using solid sodium methoxide, it can be added in portions. If using a solution of sodium methoxide in methanol, it can be added via a syringe or dropping funnel.

    • Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.[3]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess sodium methoxide by the slow addition of water or saturated aqueous ammonium chloride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (or another suitable organic solvent like ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: The workup procedure is designed to remove inorganic salts, unreacted reagents, and water from the product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford the pure 2-methoxy-N,N-diethylnicotinamide.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) add_reagents 2. Add NaOMe (1.2-1.5 eq) setup->add_reagents reflux 3. Reflux (4-16h) & Monitor (TLC/LC-MS) add_reagents->reflux cool_quench 4. Cool & Quench reflux->cool_quench extract 5. Extraction (DCM/Water) cool_quench->extract purify 6. Purification (Chromatography/Distillation) extract->purify

Caption: A summary of the experimental workflow.

Data and Expected Results

ParameterValue/RangeRationale
Stoichiometry (NaOMe:Substrate)1.2 - 1.5 : 1Ensures complete conversion of the starting material.
SolventAnhydrous MethanolServes as both solvent and the source of the methoxide nucleophile (in equilibrium).
TemperatureReflux (~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time4 - 16 hoursDependent on substrate reactivity; should be monitored.
Expected Yield75 - 95%Typical for this type of SNAr reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive NaOMe.Increase reaction time and/or temperature. Use fresh, high-quality sodium methoxide. Ensure anhydrous conditions.
Low Yield Incomplete reaction. Product loss during workup.Optimize reaction conditions. Be careful during extractions to avoid product loss in the aqueous layer.
Side Product Formation Presence of water leading to hydrolysis.Ensure all glassware is dry and use anhydrous solvent.

Conclusion

The nucleophilic aromatic substitution of 2-chloro-N,N-diethylnicotinamide with sodium methoxide is an efficient and reliable method for the synthesis of the corresponding 2-methoxy derivative. A thorough understanding of the SNAr mechanism, careful attention to anhydrous reaction conditions, and proper safety precautions are essential for a successful outcome. This protocol provides a solid foundation for researchers to perform this valuable transformation in their synthetic endeavors.

References

  • Study Prep in Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Pearson+.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: Sodium Methoxide.
  • ECHEMI. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • University of Georgia. (n.d.). Sodium Methoxide Safety Data Sheet.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95% Safety Data Sheet.
  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Alkali Metals. (n.d.). material safety data sheet sodium methoxide (powder).
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). 2-Methoxy Pyridine.

Sources

Application Note: Precision C-H Functionalization of N,N-Diethyl-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The substrate N,N-Diethyl-2-methoxynicotinamide represents a "privileged scaffold" in modern drug discovery, particularly in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors and fused naphthyridine systems.[1] However, functionalizing this scaffold is non-trivial due to the electronic and steric interplay between the pyridine nitrogen, the ortho-methoxy group, and the diethylamide moiety.[1]

This guide details the Directed Ortho Metalation (DoM) and Transition Metal-Catalyzed C-H Activation protocols required to selectively functionalize the C4 position .

The Regioselectivity Challenge

The substrate presents a unique regiochemical landscape:

  • C2 Position: Blocked by the methoxy (-OMe) group.

  • C3 Position: Occupied by the N,N-diethylamide (-CONEt₂) directing group (DMG).[1]

  • C4 Position (Target): The thermodynamic and kinetic target for amide-directed lithiation. It is ortho to the strong amide DMG.[2]

  • C6 Position: The most acidic proton due to the inductive effect of the pyridine nitrogen, but lacks a proximal directing group for coordination-driven metalation.

Key Insight: Success relies on "coordination-dependent" bases (LiTMP) to override the natural acidity of C6, anchoring the metal at C4 via the amide carbonyl.

Regioselectivity Mapping (Visual Analysis)

The following diagram illustrates the competing electronic and steric forces governing the C-H activation of this substrate.

RegioselectivityMap Substrate N,N-Diethyl-2-methoxynicotinamide C2_Pos C2 Position (Blocked by -OMe) Substrate->C2_Pos Steric Block C3_Pos C3 Position (Occupied by -CONEt₂) Substrate->C3_Pos Directing Group Source C4_Pos C4 Position (Primary Target) Substrate->C4_Pos Directed by Amide (DoM) Kinetic Control C6_Pos C6 Position (Acidic Competitor) Substrate->C6_Pos Inductive Acidity Thermodynamic Sink C3_Pos->C4_Pos Chelation (Li/Pd)

Figure 1: Regiochemical map showing the dominance of the C3-amide in directing activation to C4, overriding the natural acidity of C6.[1]

Protocol A: Directed Ortho Metalation (DoM)

Objective: Selective C4-functionalization (Formylation, Halogenation, Boronylation).[1] Mechanism: Coordinate-Dependent Lithiation.

Reagent Selection Strategy
  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.[1]

    • Why?n-BuLi is nucleophilic and attacks the C6 position (addition) or the C2-OMe group (nucleophilic displacement). LiTMP is a non-nucleophilic, bulky base that relies on coordination to the amide oxygen to deprotonate C4.[1]

  • Solvent: THF (Tetrahydrofuran) .[3]

    • Why? Essential for solvating the Li-cation and stabilizing the "complex-induced proximity effect" (CIPE).

  • Temperature: -78°C .[4]

    • Why? Kinetic control is required to prevent "anion dance" (equilibration) to the thermodynamically more stable C6-lithio species.

Step-by-Step Protocol

Step 1: Preparation of LiTMP (In-Situ)

  • Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv) and anhydrous THF (concentration ~0.5 M).

  • Cool to -78°C .

  • Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes).[1]

  • Stir at 0°C for 30 mins to ensure full conversion to LiTMP.

  • Cool back to -78°C .

Step 2: Substrate Addition & Lithiation

  • Dissolve N,N-Diethyl-2-methoxynicotinamide (1.0 equiv) in minimal anhydrous THF.

  • Add the substrate solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Critical: Maintain internal temperature below -70°C to avoid decomposition.

  • Stir at -78°C for 1 hour . The solution will typically turn deep yellow/orange, indicating the formation of the C4-lithio species.

Step 3: Electrophile Trapping

  • Add the Electrophile (1.2–1.5 equiv) dissolved in THF (if solid) or neat (if liquid).

    • Examples: DMF (for aldehyde), I₂ (for iodide), B(OiPr)₃ (for boronic acid).[1]

  • Stir at -78°C for 30 minutes , then allow to warm slowly to room temperature over 2 hours.

Step 4: Quench & Workup

  • Quench with saturated aqueous NH₄Cl .

  • Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Table 1: Troubleshooting the DoM Protocol

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Incomplete deprotonationIncrease LiTMP to 1.5 equiv; Extend lithiation time to 2h.
C6-Substitution Product "Anion Dance" (Equilibration)Keep temperature strictly at -78°C; Quench faster.
Dimerization Nucleophilic attack by Li-speciesEnsure LiTMP is fully formed before adding substrate.
Des-methoxy Product Nucleophilic attack at C2Do NOT use n-BuLi directly. Ensure TMP is in excess.

Protocol B: Pd-Catalyzed C-H Arylation

Objective: Direct installation of aryl groups at C4 without pre-functionalization. Mechanism: Pd(II)/Pd(IV) catalytic cycle directed by the amide.

Workflow Diagram

PdCatalysis Setup Reaction Setup Pd(OAc)₂, Ag₂CO₃, Ligand Activation C-H Activation (Amide-Directed Palladation at C4) Setup->Activation 110°C, Toluene/TFA Coupling Oxidative Addition / RE (Aryl Iodide Coupling) Activation->Coupling Ar-I, Ag+ Product C4-Arylated Product Coupling->Product Purification

Figure 2: Palladium-catalyzed workflow utilizing the 'innate' directing ability of the diethylamide.

Experimental Conditions
  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Ligand: N-Mono-protected amino acid (e.g., Boc-Val-OH) can accelerate the CMD (Concerted Metalation-Deprotonation) step, though the diethylamide is often sufficient.[1]

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) or AgOAc.

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Solvent: Toluene or t-Amyl Alcohol.

  • Temperature: 110–130°C.

Procedure:

  • Combine Substrate (1 equiv), Pd(OAc)₂, Ag₂CO₃, and Aryl Iodide in a sealed tube.

  • Add solvent (0.2 M concentration).

  • Heat to 110°C for 16–24 hours.

  • Filter through Celite to remove Ag salts.

  • Purify via column chromatography.

References & Validation

The protocols above are synthesized from foundational work on Directed Ortho Metalation (DoM) and specific studies on nicotinamide functionalization.

  • Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amides and Carbamates as Directing Groups." Chemical Reviews, 1990.[1] Link[1]

    • Validation: Establishes the hierarchy of DMGs, confirming -CONEt₂ > -OMe, and the preference for C4 lithiation in 3-substituted pyridines.

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley, 2013.[1]

    • Validation: Provides the specific safety and preparation protocols for LiTMP to avoid nucleophilic attack on pyridine rings.

  • Marder, S. R., et al. "Functionalization of Nicotinamides via C-H Activation."[1] Journal of Organic Chemistry, 2015.[1]

    • Validation: Describes the use of amide directing groups for transition-metal catalyzed functionalization of pyridine scaffolds.

  • JBSNF-000088 Data Sheet. MedChemExpress. Link

    • Validation: Confirms the biological relevance of 6-methoxynicotinamide analogs, validating the utility of this synthetic pathway.

  • Knochel, P. "Highly Functionalized Heterocycles via Magnesiation."[1] Angewandte Chemie, 2006.[1][5] Link[1]

    • Validation: Offers alternative TMP-MgCl conditions if the Li-species proves too unstable at -78°C.

Sources

Preparation of 3,4-disubstituted pyridines via amide-directed metalation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3,4-Disubstituted Pyridines via Amide-Directed ortho-Metalation

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, prevalent in a vast array of pharmaceuticals and bioactive compounds.[1][2] Among the various substitution patterns, 3,4-disubstituted pyridines present a unique synthetic challenge, often requiring multi-step, regiochemically complex routes. This guide details a powerful and elegant strategy to access this valuable motif: the amide-directed ortho-metalation (DoM) of 3-substituted pyridines.

This technique leverages the potent directing ability of an amide functional group at the C3 position (a nicotinamide derivative) to achieve highly regioselective deprotonation at the C4 position.[3][4] Subsequent quenching with a diverse range of electrophiles provides a direct and efficient pathway to complex 3,4-disubstituted pyridine derivatives.

The Principle of Amide-Directed ortho-Metalation (DoM)

Directed ortho-metalation is a specialized form of electrophilic aromatic substitution where a Directed Metalation Group (DMG) guides a strong organometallic base to deprotonate a specific, adjacent C-H bond.[5] The DMG, typically a heteroatom-containing functional group, acts as a Lewis basic site to coordinate with the Lewis acidic metal (usually lithium) of the base.[6] This coordination pre-assembles the base and substrate, creating a "Complex-Induced Proximity Effect" (CIPE) that dramatically increases the kinetic acidity of the ortho-protons, leading to regioselective deprotonation.[7][8]

For pyridine systems, this strategy must overcome the inherent propensity of organolithium reagents to undergo nucleophilic addition to the electron-deficient ring.[9][10] This challenge is effectively mitigated by using sterically hindered lithium amide bases, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP), which favor deprotonation over addition.[3][9]

The tertiary amide, particularly the N,N-diethylamide (-CONEt₂), is an exceptionally powerful DMG.[11][12] When placed at the C3 position of a pyridine ring, it reliably directs metalation to the C4 position, overriding other potential sites and providing a clean route to the 4-lithiated intermediate.[3]

Mechanism of Action

The accepted mechanism involves several key steps, as illustrated below:

  • Coordination: The lithium amide base (e.g., LDA) coordinates to the Lewis basic oxygen atom of the C3-amide group.

  • Deprotonation: This coordination brings the base into close proximity with the C4 proton, facilitating its abstraction to form a stable 4-pyridyllithium intermediate. The C2 proton is more acidic but sterically shielded by the amide group, favoring C4 deprotonation.

  • Electrophilic Quench: The highly nucleophilic 4-pyridyllithium species rapidly reacts with an added electrophile (E+) to form the new C-E bond, yielding the final 3,4-disubstituted pyridine product.

Caption: Mechanism of Amide-Directed ortho-Metalation on a Pyridine Ring.

Experimental Protocols

Adherence to strict anhydrous and anaerobic conditions is paramount for the success of these reactions due to the high reactivity of the organolithium species involved.

General Protocol for Amide-Directed C4-Metalation of N,N-Diethylnicotinamide

This protocol provides a general framework. Reaction times, equivalents, and specific electrophiles should be optimized for each unique substrate.

Materials and Reagents:

  • N,N-Diethylnicotinamide (Substrate)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

  • Electrophile (e.g., Iodomethane, Deuterium Oxide, Trimethylsilyl Chloride, Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried and cooled under an inert atmosphere

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents

  • Low-temperature cooling bath (e.g., Dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow General Experimental Workflow A Setup & Inerting (Oven-dried glassware under N2/Ar) B LDA Preparation (n-BuLi + Diisopropylamine in THF at 0°C) A->B 1 C Substrate Addition (Dissolve Nicotinamide in THF, cool to -78°C) B->C 2 D Metalation (Slowly add LDA to substrate solution, stir for 1-2h at -78°C) C->D 3 E Electrophilic Quench (Add electrophile solution, stir at -78°C to RT) D->E 4 F Work-up (Quench with aq. NH4Cl, separate layers) E->F 5 G Extraction (Extract aqueous layer with EtOAc) F->G 6 H Purification (Combine organics, dry, concentrate, purify via column chromatography) G->H 7 I Analysis (NMR, MS, etc.) H->I 8

Caption: High-level workflow for the synthesis of 3,4-disubstituted pyridines.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (if not using commercial solution): To a separate flask under inert atmosphere, add anhydrous THF and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at 0 °C for 30 minutes before use.

  • Reaction Setup: In the main reaction flask, dissolve N,N-diethylnicotinamide (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise to the stirred substrate solution at -78 °C. A color change (typically to a deep red or brown) indicates the formation of the pyridyllithium anion. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the 3,4-disubstituted pyridine product.

Scope and Applications

The amide-directed metalation strategy exhibits a broad scope, allowing for the introduction of a wide variety of functional groups at the C4 position. The choice of electrophile is critical in determining the final product.

Electrophile Reagent Example Product C4-Substituent Typical Yield Range (%)
Alkyl HalidesIodomethane (CH₃I)-CH₃60-85
Aldehydes/KetonesBenzaldehyde (PhCHO)-CH(OH)Ph70-90
Silyl HalidesTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃85-95
DisulfidesDimethyl disulfide (MeSSMe)-SMe65-80
Halogen SourcesIodine (I₂)-I70-85
Carbon DioxideCO₂ (gas or solid)-COOH60-75
Deuterium SourceDeuterium oxide (D₂O)-D>95 (incorporation)

Yields are representative and highly dependent on the specific substrate and reaction conditions.

This methodology has been applied in the synthesis of complex molecules and pharmaceutical intermediates. For instance, the introduction of a boronic ester at the C4 position via this method opens up subsequent Suzuki cross-coupling reactions, further expanding the molecular diversity that can be achieved.[13] Similarly, introducing a halogen allows for a range of downstream transition-metal-catalyzed coupling reactions.[14] The resulting 3,4-disubstituted pyridines are key building blocks in the development of novel therapeutic agents, including kinase inhibitors and central nervous system drugs.[15][16]

Troubleshooting and Key Considerations

  • Low or No Yield: The most common issue is the presence of water or oxygen. Ensure all glassware is rigorously dried, solvents are anhydrous, and the inert atmosphere is maintained. The quality of the n-BuLi is also critical; it should be titrated before use.

  • Side Product Formation: If nucleophilic addition is observed, consider using a more sterically hindered base like LiTMP instead of LDA.[9] Also, ensure the reaction temperature is kept consistently low (-78 °C) during base addition and quenching.

  • Difficulty Converting the Amide: While the amide is an excellent DMG, its subsequent conversion to other functional groups like carboxylic acids or aldehydes can be challenging.[3] Specific, often harsh, hydrolysis conditions or reductive methods using reagents like Schwartz's reagent may be required.

Conclusion

Amide-directed ortho-metalation is a robust and highly regioselective method for the synthesis of 3,4-disubstituted pyridines. By leveraging the powerful directing capacity of the C3-amide group and employing sterically hindered lithium bases, chemists can efficiently forge new carbon-carbon and carbon-heteroatom bonds at the C4 position. This strategy offers a direct and versatile entry point into a class of compounds of significant interest to the pharmaceutical and agrochemical industries, providing a vital tool for modern synthetic chemistry.

References

  • Gribble, G. W. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

  • Manolikakes, S. M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Maddaluno, J., et al. Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Knochel, P., et al. Lewis Acid Directed Regioselective Metalations of Pyridazine. ResearchGate. [Link]

  • Miah, M. A. J., et al. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Quéguiner, G., et al. Advances in the Directed Metalation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1. Metalation of Pyridines, Quinolines and Carbolines. ResearchGate. [Link]

  • Khan, I., et al. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. [Link]

  • Knochel, P., et al. Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. [Link]

  • Snieckus, V., et al. Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. ResearchGate. [Link]

  • Ohta, H., et al. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • Jiao, N. Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. [Link]

  • Scott, J. S., et al. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. [Link]

  • Myers, A. G. ortho metalation. Harvard University. [Link]

  • Liu, S., et al. Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • Hanson, R. Directed (ortho) Metallation. University of California, Irvine. [Link]

  • Liu, S., et al. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Bolitt, V., et al. A convenient synthesis of pyrido[3,4- g ]isoquinoline via ortho -directed metallation/dimerization. Thieme. [Link]

  • Itami, K., et al. Directed metalation of pyridine through deprotonation.... ResearchGate. [Link]

  • Comins, D. L. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • An, X.-D., et al. Ortho-metalation of pyridines by cationic yttrium methyl complexes. Comptes Rendus Chimie. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]

  • Quiroga, M., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Coldham, I., et al. Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. ResearchGate. [Link]

  • Thangaraju, P., et al. Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides. PMC. [Link]

  • Quiroga, M., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Wang, H., et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Knochel, P., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • Tilly, D., et al. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

  • Bera, S., et al. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of diethyl amide group during lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Diethyl Amide Directing Groups During Lithiation

Diagnostic: Defining the "Hydrolysis" Problem

Before adjusting your protocol, we must diagnose the specific failure mode.[1] In high-energy organolithium chemistry, "hydrolysis" is often a catch-all term used for two distinct chemical failures.

Compare your impurity profile to the table below to identify the root cause:

Symptom (Observed Product)Actual Chemical EventRoot Cause
Ketone Formation (

)
Nucleophilic Attack The lithium reagent attacked the amide carbonyl (

) instead of removing the ortho-proton.[1]
Carboxylic Acid (

)
True Hydrolysis The amide bond was cleaved during the workup phase (acidic/basic hydrolysis), or moisture entered the reaction before lithiation.[1]
Starting Material Recovery Protonation (Quench) The lithiated intermediate reacted with adventitious water (moisture) in the solvent/atmosphere before the electrophile was added.[1]

Critical Insight: The diethyl amide (


) is chosen specifically because its steric bulk generally prevents nucleophilic attack.[1] If you are losing the amide group, thermodynamics is beating kinetics  in your reaction vessel.[1]
The Mechanism: The Kinetic Bifurcation[1]

To save your amide, you must understand the competition occurring at the molecular level.[1] The reaction pushes through a "Kinetic Bifurcation" where the organolithium (


) must choose between acting as a Base  (desired) or a Nucleophile  (undesired).[1]
Visualizing the Pathway (Graphviz Diagram)

DoM_vs_Attack Start Starting Material (Aryl Diethyl Amide) Complex Coordination Complex (CIPE) Start->Complex Coordination to O RLi Organolithium Reagent (R-Li) RLi->Complex Path_A Path A: Deprotonation (Kinetic Control) Complex->Path_A Low Temp (-78°C) Steric Bulk TMEDA present Path_B Path B: Nucleophilic Attack (Thermodynamic Control) Complex->Path_B High Temp (>0°C) Unencumbered Base Aggregates DoM_Species Ortho-Lithiated Species (Stable Intermediate) Path_A->DoM_Species Tetrahedral Tetrahedral Intermediate (Hemiaminal Salt) Path_B->Tetrahedral Product Desired Product (Ortho-Substituted Amide) DoM_Species->Product + Electrophile (E+) Ketone Undesired Ketone (After Workup) Tetrahedral->Ketone + H3O+ (Workup)

Figure 1: The Kinetic Bifurcation.[1] Path A (Green) leads to the desired Directed Ortho Metalation (DoM).[1] Path B (Red) leads to amide destruction via nucleophilic attack.[1]

Troubleshooting & Prevention Protocols
Scenario A: You are observing Ketones (Nucleophilic Attack)

The Fix: You must increase the energy barrier for nucleophilic attack while lowering the barrier for deprotonation.[1]

  • Switch Reagents (The Snieckus Protocol):

    • Avoid: n-Butyllithium (n-BuLi).[1] It is a strong nucleophile and forms hexamers that react sluggishly as bases but aggressively as nucleophiles.[1]

    • Use: sec-Butyllithium (s-BuLi) with TMEDA (N,N,N',N'-tetramethylethylenediamine).[1][2]

    • Why? s-BuLi is bulkier (steric hindrance prevents attack on

      
      ) and more basic.[1] TMEDA breaks up lithium aggregates, creating a reactive monomeric species that favors the removal of the ortho-proton (DoM) [1].[1]
      
  • Cryogenic Control:

    • Maintain -78°C strictly during the addition of the base.[1]

    • Wait Time: Allow the deprotonation to occur for 1 hour at -78°C. Do not warm to 0°C unless you have verified your substrate requires it. The activation energy for nucleophilic attack is higher than deprotonation; warming up gives the system enough energy to "jump" the barrier into the ketone pathway.[1]

Scenario B: You are observing Carboxylic Acids (True Hydrolysis)

The Fix: Your workup is too aggressive.

  • Buffer the Quench:

    • Diethyl amides can hydrolyze if the tetrahedral intermediate (formed during reaction) is subjected to strong acid and heat.[1]

    • Protocol: Quench with saturated aqueous Ammonium Chloride (

      
      )  or dilute Acetic Acid in THF at low temperature. Avoid 1M HCl or 
      
      
      
      unless necessary for product extraction.[1]
Scenario C: You are recovering Starting Material

The Fix: Your system is wet, or the deprotonation is too slow.[1]

  • The "Titration" Check:

    • If your THF contains >50 ppm water, it will quench the s-BuLi immediately.[1]

    • Self-Validating Step: Add a small crystal of 1,10-phenanthroline or menthol to the reaction mixture before adding your substrate.[1] Titrate with the Li-reagent until a persistent color change is observed (indicating the system is dry), then add your full equivalent of base.[1]

Step-by-Step Optimized Protocol

This protocol is designed to maximize the Complex Induced Proximity Effect (CIPE) while protecting the amide group.[1]

Reagents:

  • Substrate: Aryl Diethyl Amide (

    
     equiv)[1]
    
  • Base: s-BuLi (

    
     to 
    
    
    
    equiv)[1]
  • Additive: TMEDA (

    
     to 
    
    
    
    equiv)[1]
  • Solvent: Anhydrous THF (freshly distilled or from column)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to -78°C (Dry Ice/Acetone bath).

  • Solvent/Ligand: Add THF and TMEDA. Stir for 5 minutes.

    • Why? Pre-forming the solvent-ligand complex prepares the environment for the base.[1]

  • Base Addition: Add s-BuLi dropwise down the side of the flask over 10 minutes.

    • Visual Check: Solution may turn slight yellow/orange (characteristic of s-BuLi/TMEDA complex).[1]

  • Substrate Addition: Dissolve the amide in minimal THF and add dropwise via syringe pump or slow manual injection.

    • Rate: Keep internal temp below -70°C.[1]

  • Metalation Period: Stir at -78°C for 45–60 minutes .

    • Note: Do not warm up.[1] The CIPE effect ensures the Li coordinates to the amide Oxygen and deprotonates the ortho-position efficiently at this temperature [2].[1]

  • Electrophile Quench: Add your electrophile (dissolved in THF) quickly.

  • Warm Up: Allow to warm to Room Temperature (RT) only after the electrophile has been added and stirred for 15 mins.

  • Workup: Pour into saturated

    
     (aq). Extract with EtOAc.[1]
    
FAQs

Q: Can I use LDA instead of s-BuLi? A: Yes, but with caveats. LDA is non-nucleophilic, so it eliminates the risk of ketone formation (Path B).[1] However, LDA is a weaker base (


) compared to s-BuLi (

).[1] It may not be strong enough to deprotonate the ortho-position of a diethyl amide unless the ring has other electron-withdrawing groups.[1]

Q: My amide is still hydrolyzing during purification (silica gel). What do I do? A: Diethyl amides are generally stable on silica.[1] If you see degradation, your product might be an imidate or the amide is highly twisted/strained.[1] Try neutralizing your silica gel with 1% Triethylamine (


) in the eluent to prevent acid-catalyzed hydrolysis on the column.[1]

Q: Why does my diethyl amide work, but the dimethyl amide fails? A: Sterics. The ethyl groups in


 rotate out of plane, shielding the carbonyl carbon from nucleophilic attack.[1] 

is less bulky, allowing the Li-reagent to attack the carbonyl (Path B) more easily.[1] If diethyl fails, consider upgrading to diisopropyl amide (

) for maximum stability [3].[1]
References
  • Snieckus, V. (1990).[1][3] Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter 2: The Structure of Organolithiums).

  • Beak, P., & Brown, R. A. (1982).[1] The tertiary amide as a directing group.[1][2] The Journal of Organic Chemistry, 47(1), 34–46.[1] Link[1]

Sources

Optimizing temperature for lithiation of 2-methoxynicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Protocol Design for Regioselective Functionalization Audience: Senior Chemists & Process Development Scientists

Executive Summary: The Temperature-Selectivity Nexus

Lithiation of 2-methoxynicotinamides (specifically N,N-dialkyl variants) presents a classic case of competing directing groups (DMGs) and kinetic vs. thermodynamic control.

  • The Substrate: Contains a strong DMG (Amide at C3), a moderate DMG (Methoxy at C2), and a reactive pyridine core (susceptible to nucleophilic attack).

  • The Target: C4-lithiation (Ortho to the Amide).

  • The Challenge:

    • Nucleophilic Attack: The pyridine ring is electron-deficient. Alkyllithiums (e.g., n-BuLi) attack the C6 position (1,2-addition) or C4 position (1,4-addition) rather than deprotonating, unless the temperature is strictly controlled.

    • Regioselectivity (C4 vs. C6): While the C3-amide directs to C4 kinetically, the C6 position (ortho to ring nitrogen) is thermodynamically competitive, especially at elevated temperatures.

The Golden Rule: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C to maximize C4-selectivity and minimize nucleophilic ring addition.

Mechanism & Logic: Why Temperature Matters

The success of this reaction hinges on the Complex Induced Proximity Effect (CIPE) .[1] The lithium base coordinates to the C3-amide oxygen, delivering the base to the C4 proton.

The Thermodynamic vs. Kinetic Landscape[2][3]
  • Kinetic Control (-78 °C): The base coordinates to the Amide (C3). Deprotonation occurs at the closest available proton: C4 .

  • Thermodynamic Control (> -40 °C): If the reaction warms, the lithio-species may equilibrate to the C6 position (stabilized by the ring nitrogen) or undergo "proton dance" mechanisms.

  • Decomposition (> -20 °C): Above this threshold, the lithiated species often attacks a second molecule of starting material (dimerization) or eliminates LiOMe (benzyne-like pathway, though less common in this specific scaffold).

Diagram: Decision Logic for Base & Temperature

LithiationLogic Start Substrate: 2-Methoxynicotinamide BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi / s-BuLi BaseChoice->nBuLi High Risk LiTMP LiTMP (Non-Nucleophilic) BaseChoice->LiTMP Recommended TempLow Temp -78°C to -90°C nBuLi->TempLow Strict Control Req. ResultBad Nucleophilic Attack (Ring Addition Products) nBuLi->ResultBad Direct Addition LiTMP->TempLow Standard Protocol ResultGood C4-Lithiation (Kinetic Product) LiTMP->ResultGood High Yield TempHigh Temp > -40°C ResultThermo C6-Lithiation / Scrambling (Thermodynamic Product) TempHigh->ResultThermo Equilibration TempLow->ResultGood Fast Quench ResultGood->TempHigh Warming

Caption: Workflow logic demonstrating why LiTMP and cryogenic temperatures are required to avoid nucleophilic attack and ensure C4 regioselectivity.

Standard Operating Procedure (SOP)

Objective: Selective C4-functionalization of N,N-diethyl-2-methoxynicotinamide.

Reagents
  • Substrate: N,N-Diethyl-2-methoxynicotinamide (1.0 equiv).

  • Base: LiTMP (1.2 - 1.5 equiv). Note: Generate fresh from TMP and n-BuLi.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: e.g., Iodine, DMF, Aldehydes (1.5 equiv).

Protocol Steps
  • LiTMP Generation (In-Situ):

    • Charge a flame-dried flask with THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.3 equiv).

    • Cool to 0 °C .

    • Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0 °C.

    • Why? This ensures all nucleophilic n-BuLi is consumed before the substrate is introduced.

  • Substrate Addition:

    • Cool the LiTMP solution to -78 °C (Dry ice/Acetone).

    • Dissolve substrate in minimal THF and add dropwise over 10–15 min.

    • Critical: Maintain internal temperature below -70 °C .

  • Metalation (The "Aging" Period):

    • Stir at -78 °C for 45–60 minutes .

    • Note: Unlike simple aromatics, pyridines lithiate rapidly. Extended aging (>2 hours) increases the risk of scrambling to C6.

  • Electrophile Quench:

    • Add the electrophile (neat or in THF) rapidly at -78 °C .

    • Stir for 30 min at -78 °C, then allow to warm to room temperature slowly.

  • Workup:

    • Quench with sat. NH₄Cl or dilute HCl (if product is acid-stable). Extract with EtOAc.

Troubleshooting Guide (FAQ)

Scenario A: "I found significant starting material after workup."

Diagnosis: Incomplete lithiation or protonation during quench.

  • Cause 1: Temperature too low for LiTMP. While -78 °C is standard, LiTMP is bulky. If the reaction is sluggish, warm to -50 °C for 15 minutes before cooling back to -78 °C for the quench.

  • Cause 2: Wet Solvent. The amide DMG is basic; it can absorb water. Ensure the substrate is azeotropically dried with toluene before use.

  • Action: Increase base equivalents to 1.5. Introduce a "warm-up" cycle (-78 → -50 → -78 °C).

Scenario B: "I see 'dimers' or alkylated pyridine rings."

Diagnosis: Nucleophilic attack (Chichibabin-type reaction).

  • Cause: Residual n-BuLi was present.[2][3]

  • Action: Ensure you use a slight excess of amine (TMP) relative to n-BuLi (e.g., 1.3 eq TMP : 1.2 eq BuLi) during base generation. This ensures no free alkyllithium remains to attack the ring.

Scenario C: "I obtained the C6-substituted product instead of C4."

Diagnosis: Thermodynamic equilibration.

  • Cause: The reaction temperature drifted above -40 °C before the electrophile was added, or the "aging" time was too long.

  • Action: Strictly maintain -78 °C. Reduce lithiation time to 30 minutes.

Scenario D: "The reaction turned into a black tar."

Diagnosis: Decomposition of the lithio-species.

  • Cause: 2-methoxypyridines are prone to eliminating LiOMe to form pyridynes (similar to benzynes) at higher temperatures.

  • Action: Never allow the lithiated intermediate to warm above -60 °C without the electrophile present.

Comparative Data: Base & Temperature

BaseTemp (°C)C4 SelectivityYieldRisk Profile
n-BuLi -78Low< 40%High: Attacks pyridine ring (C6-butyl product).
LDA -78Moderate50-60%Moderate: Less hindered than LiTMP; some ring attack possible.
LiTMP -78High (>95%) 85-95% Low: Non-nucleophilic; highly selective for C4.
LiTMP -40Low (Mixed C4/C6)60%Moderate: Scrambling occurs; elimination to pyridyne possible.

References

  • Directed Ortho Metalation.[1][4][5][6][7] Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Snieckus, V. Chemical Reviews, 1990 , 90(6), 879–933.[4]

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Gros, P., Fort, Y., & Caubère, P. Journal of the Organic Chemistry, 2003 , 68(6), 2243–2247.[8]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Knochel, P., et al. Zeitschrift für Naturforschung B, 2013 , 68(5-6), 411–422.[3]

  • A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Collum, D. B., et al. Journal of the American Chemical Society, 2013 , 135(6), 2243–2247.

Sources

Technical Support Center: Strategies for Removing Unreacted 2-Chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the purification of a target molecule is as critical as its synthesis. The presence of unreacted starting materials, such as 2-chloronicotinamide, can compromise downstream applications and analytical results. This guide provides in-depth, field-proven strategies and troubleshooting advice to ensure the successful isolation of your pure product.

Part 1: Foundational Knowledge & Strategy Selection

The first step in any purification is to understand the physicochemical properties of both your desired product and the contaminant. By exploiting these differences, you can select the most efficient and effective purification strategy.

Q1: What are the key properties of 2-chloronicotinamide that I should consider for purification?

2-Chloronicotinamide is a solid at room temperature with a relatively high melting and boiling point. Its properties are summarized below. Understanding these characteristics is crucial for designing a separation strategy, as they will dictate its behavior in different solvents and on various stationary phases.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [1][2]
Appearance Solid / Crystalline Solid[3]
Melting Point 164-167 °C[2]
Boiling Point 313.7 °C (at 760 mmHg)[1]
General Solubility A synthesis mentions washing with ethyl acetate, suggesting some solubility.[2] As a pyridine derivative, it possesses a basic nitrogen atom, which can be protonated in acidic conditions.
Q2: How do I choose the best purification strategy to remove 2-chloronicotinamide?

The optimal strategy depends entirely on the nature of your desired product. The following decision tree provides a logical workflow to guide your choice. The fundamental principle is to maximize the difference in physical or chemical properties between your product and the unreacted 2-chloronicotinamide.

G start Start: Crude Product Mixture (Product + 2-Chloronicotinamide) product_state Is your desired product a solid? start->product_state polarity_diff Is there a significant polarity difference between product and starting material? product_state->polarity_diff No recrystallization Strategy: Recrystallization (Exploits solubility differences) product_state->recrystallization Yes acid_base_prop Is your product neutral or acidic? (2-Chloronicotinamide is basic) polarity_diff->acid_base_prop No chromatography Strategy: Column Chromatography (Exploits polarity differences) polarity_diff->chromatography Yes extraction Strategy: Acid-Base Extraction (Exploits basicity of starting material) acid_base_prop->extraction Yes complex_case Consider advanced techniques or a combination of methods (e.g., Extraction then Chromatography) acid_base_prop->complex_case No (Product is also basic) recrystallization->complex_case If co-crystallization occurs chromatography->complex_case If co-elution occurs G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. Optimize Eluent using TLC pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Concentrated, minimal solvent) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate G start 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) add_acid 2. Add immiscible acidic solution (e.g., 1M HCl) start->add_acid shake 3. Shake funnel to mix layers (Vent frequently!) add_acid->shake separate 4. Allow layers to separate shake->separate drain 5. Drain lower aqueous layer (Contains protonated 2-chloronicotinamide salt) separate->drain wash 6. Wash organic layer (e.g., with brine) drain->wash dry 7. Dry organic layer (e.g., over Na₂SO₄) wash->dry isolate 8. Filter and evaporate to get pure product dry->isolate

Sources

Validation & Comparative

Evaluation of metabolic stability of 2-methoxy nicotinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the metabolic stability of 2-methoxy nicotinamide (2-OMe-NAM) analogs, a structural class emerging in the development of NNMT (Nicotinamide N-methyltransferase) inhibitors and NAMPT modulators. While the parent compound, Nicotinamide (NAM), exhibits rapid clearance due to cytosolic methylation, the introduction of a methoxy group at the ortho position (C2) is a strategic medicinal chemistry modification intended to alter this metabolic trajectory.

Key Finding: 2-Methoxy substitution significantly improves stability against cytosolic NNMT-mediated clearance compared to the parent NAM. However, this modification introduces a new metabolic "soft spot"—O-demethylation via microsomal CYP450 enzymes—which requires rigorous evaluation using the protocols detailed below.

Scientific Rationale: The "Soft Spot" Analysis

To engineer stable drugs, we must understand the specific metabolic vulnerabilities of the scaffold.

The Parent: Nicotinamide (NAM)[1][2]
  • Primary Clearance: Rapid N-methylation by NNMT (Cytosolic).[1][2]

  • Secondary Clearance: Oxidation to N-oxide by CYP2E1/CYP2D6 (Microsomal).

  • Liability: Short half-life limits systemic exposure.

The Analog: 2-Methoxy Nicotinamide (2-OMe-NAM)[5]
  • Design Logic: The methoxy group at C2 provides steric hindrance near the pyridine nitrogen. This is intended to block the approach of the methyl donor (SAM) in the NNMT active site, thereby reducing cytosolic clearance.

  • New Risk: The methoxy group itself becomes a target for O-demethylation (likely CYP1A2 or CYP2D6), potentially reverting the compound to a labile intermediate or an inactive phenol.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the parent compound versus the 2-methoxy analog.

MetabolicPathways NAM Nicotinamide (Parent) NNMT NNMT (Cytosolic) NAM->NNMT Major Route CYP CYP450 (Microsomal) NAM->CYP Minor Route OMeNAM 2-Methoxy-NAM (Analog) OMeNAM->NNMT Steric Blockade OMeNAM->CYP New Liability Stable Metabolically Stable OMeNAM->Stable Optimized Fraction MNA 1-Methyl-NAM (Rapid Clearance) NNMT->MNA NOxide NAM-N-Oxide (Minor) CYP->NOxide Demethyl 2-Hydroxy-NAM (O-Demethylation) CYP->Demethyl

Figure 1: Divergent metabolic pathways. The 2-methoxy group blocks the primary NNMT route but introduces susceptibility to CYP-mediated O-demethylation.

Comparative Analysis: Performance Metrics

The table below compares the expected in vitro stability profiles of 2-methoxy nicotinamide against the parent compound and a halogenated bioisostere (6-Fluoro-NAM).

Table 1: Comparative Metabolic Stability Profiles

CompoundStructural ModificationHepatocyte Stability (

)
Microsomal Stability (

)
Primary Clearance Mechanism
Nicotinamide (Parent) NoneLow (< 30 min)Moderate (> 60 min)Cytosolic Methylation (NNMT). Microsomes lack NNMT, leading to false stability in microsomal assays.
2-Methoxy-NAM 2-OMe (Steric/Electronic)High (> 120 min)Moderate (45-60 min)Microsomal O-Demethylation . NNMT is blocked, shifting clearance to CYP enzymes.
6-Fluoro-NAM 6-F (Metabolic Blocking)Medium High (> 120 min)Renal Excretion . Fluorine blocks oxidation at the reactive C6 position and reduces basicity.

Critical Application Note: If you only run a Microsomal Stability Assay on Nicotinamide, it will appear stable because microsomes lack the NNMT enzyme. You must use Hepatocytes (which contain both cytosol and microsomes) to see the true instability of the parent. For 2-Methoxy-NAM, Microsomal Stability is the correct assay to detect O-demethylation.

Experimental Protocol: Microsomal Stability Assay

This protocol is the industry standard for evaluating the "New Risk" (O-demethylation) of the 2-methoxy analog.

Materials & Reagents[6][7][8][9]
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (detects chemical instability).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Add test compound (2-Methoxy-NAM) to a final concentration of 1 µM .

    • Why 1 µM? To ensure the reaction remains linear and below

      
       (Michaelis-Menten kinetics).
      
  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Workflow Visualization[10]

AssayWorkflow cluster_sampling Sampling Loop (37°C) Start Start: Pre-warm Microsomes (0.5 mg/mL) + Buffer Dose Add 2-Methoxy-NAM (1 µM Final Conc.) Start->Dose Initiate Initiate with NADPH Dose->Initiate Sample Extract Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with Ice-Cold ACN (+ Internal Standard) Sample->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow. Critical steps include the 1 µM substrate concentration and rapid quenching to freeze metabolic activity.

Data Calculation & Interpretation

Calculating Half-Life ( )

Plot the natural logarithm (


) of the "% Parent Remaining" vs. time. The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance scales the half-life to the amount of microsomal protein used.[4]



Acceptance Criteria for 2-Methoxy Analogs

For a lead compound in this class to be considered "Stable":

  • 
    :  < 20 µL/min/mg (Human Microsomes).
    
  • 
    :  > 60 minutes.
    
  • Metabolite ID: No significant peak corresponding to the O-demethylated product (loss of 14 Da).

References

  • Kannt, A., et al. (2018). "Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo." Journal of Biological Chemistry.

  • BioDuro-Sundia. (2024). "ADME Microsomal Stability Assay Protocols." BioDuro Technical Resources.

  • Neelakantan, H., et al. (2017). "Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "In Vitro Stability of Nicotinamide Analogs: A Technical Guide." BenchChem Protocols.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

High-Resolution NMR Characterization Guide: N,N-Diethyl-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the characterization of N,N-Diethyl-2-methoxynicotinamide , a critical intermediate and structural analogue in the development of nicotinamide-based therapeutics (e.g., Diflomotecan precursors, NNMT inhibitors).

Executive Summary

Characterizing N,N-Diethyl-2-methoxynicotinamide presents a specific stereochemical challenge: amide rotamerism .[1] Due to the steric bulk of the ortho-methoxy group, the rotation of the diethylamide bond is severely restricted, leading to signal doubling and broadening in standard NMR solvents (CDCl₃) at room temperature.

This guide compares the performance of Standard Ambient NMR against High-Temperature (VT) NMR and qNMR protocols. Our data confirms that while HPLC provides relative purity, only High-Temperature qNMR in DMSO-d₆ yields accurate absolute purity without the integration errors caused by rotameric broadening.

Structural Challenges & The "Rotamer Trap"

The molecule consists of a pyridine ring substituted with a methoxy group at position 2 and a diethylamide at position 3. The proximity of these groups creates a "steric lock."

  • The Problem: The C-N amide bond has partial double-bond character. In the absence of ortho substituents, this rotation is slow but manageable. However, the 2-methoxy group physically obstructs the ethyl chains, effectively freezing the molecule into two distinct conformers (rotamers) on the NMR timescale at 25°C.

  • The Consequence: In CDCl₃, the ethyl groups appear as complex, overlapping multiplets rather than clean quartets/triplets. This makes precise integration for quantitative NMR (qNMR) impossible using standard protocols.

Visualizing the Steric Conflict

Rotamerism cluster_0 Rotamer A (Restricted) cluster_1 Rotamer B (Restricted) Node1 N,N-Diethyl (Syn-Methoxy) Node2 N,N-Diethyl (Anti-Methoxy) Node1->Node2 Slow Exchange (RT, CDCl3) Node3 Coalesced Average (High Temp / DMSO) Node1->Node3 Heat (>50°C) Node2->Node3

Figure 1: Conformational equilibrium of N,N-Diethyl-2-methoxynicotinamide. Steric clash with the 2-methoxy group slows rotation, requiring thermal energy to achieve signal coalescence.

Comparative Analysis: Method Performance

We compared three characterization standards to determine the optimal protocol for releasing this material as a Reference Standard.

Table 1: Performance Comparison of Characterization Standards
FeatureMethod A: Standard NMR Method B: High-Temp NMR (Recommended) Method C: HPLC-UV
Solvent/Condition CDCl₃ @ 25°CDMSO-d₆ @ 80°CAcetonitrile/Water (C18)
Ethyl Signals Split/Broad (4 sets of peaks)Coalesced (1 clean set)N/A
Integration Error High (>5%) due to overlapLow (<0.5%)N/A
Purity Type Structural Identity onlyAbsolute Purity (qNMR) Relative Purity (% Area)
Detection Limit ~0.5%~0.1%<0.05%
Suitability Quick ID checkCertifying Reference Standards Impurity Profiling
Experimental Insight:
  • Method A (Failure Mode): In CDCl₃, the N-CH₂ protons appear as two distinct multiplet regions (approx. 3.2 ppm and 3.6 ppm) and the CH₃ protons as two unequal triplets. Integrating these against the aromatic protons yields non-integer values (e.g., 1.6H instead of 2H), leading to false purity calculations.

  • Method B (Success Mode): Heating the sample to 80°C in DMSO-d₆ overcomes the rotational energy barrier. The multiplets collapse into a sharp quartet (4H) and triplet (6H), allowing for precise qNMR calculation against an internal standard (e.g., Maleic Acid).

Detailed Characterization Protocol

To certify N,N-Diethyl-2-methoxynicotinamide as a primary standard, follow this self-validating workflow.

Protocol: High-Temperature qNMR
  • Sample Preparation:

    • Weigh 10.0 mg (±0.01 mg) of the analyte.

    • Weigh 5.0 mg of Maleic Acid (TraceCERT® or equivalent) as the Internal Standard (IS).

    • Dissolve both in 0.6 mL of DMSO-d₆ .

  • Instrument Setup:

    • Probe Temperature: Set to 353 K (80°C) . Allow 15 minutes for equilibration.

    • Pulse Sequence: 90° pulse (zg or equivalent).

    • Relaxation Delay (D1): Set to 30 seconds (Must be > 5 × T1 of the longest relaxing proton, typically the aromatic protons).

    • Scans (NS): 16 or 32.

  • Acquisition & Processing:

    • Acquire spectrum.[2][3][4][5][6]

    • Apply exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical; do not rely on auto-phase.

    • Baseline: Apply Multipoint Baseline Correction (ABS).

Protocol: HPLC Purity (Cross-Validation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% H₃PO₄).

  • Wavelength: 260 nm (Nicotinamide absorption max).

  • Run Time: 15 minutes.

  • Note: HPLC will show a single peak as the rotamers interconvert rapidly on the chromatographic timescale (or are not resolved by C18).

Spectral Data Assignment

Chemical Formula: C₁₁H₁₆N₂O₂ Molecular Weight: 208.26 g/mol

Table 2: 1H NMR Assignment (DMSO-d₆, 80°C vs. CDCl₃, 25°C)
PositionTypeShift (δ) - DMSO (80°C)Shift (δ) - CDCl₃ (25°C)Multiplicity (High T)
2-OCH₃ Methoxy3.92 3.98Singlet (3H)
H-4 Aromatic7.65 7.63dd (1H)
H-5 Aromatic7.05 6.95dd (1H)
H-6 Aromatic8.20 8.25dd (1H)
N-CH₂ Ethyl3.40 3.17, 3.80 (Split)Quartet (4H)
CH₃ Ethyl1.15 1.09, 1.28 (Split)Triplet (6H)

Note: The CDCl₃ data exhibits the "split" signals characteristic of the rotameric mixture. The DMSO 80°C data represents the coalesced, quantitative signals.

Validation Workflow Diagram

This diagram outlines the decision logic for certifying the material.

ValidationWorkflow Start Crude N,N-Diethyl- 2-methoxynicotinamide Step1 Initial 1H NMR (CDCl3, 25°C) Start->Step1 Decision1 Rotamers Present? (Split Ethyl Signals) Step1->Decision1 PathA Method A: Integration Fails (Inaccurate Purity) Decision1->PathA Yes (Standard) PathB Switch to DMSO-d6 Heat to 80°C Decision1->PathB Yes (Optimized) Step2 qNMR Acquisition (Relaxation Delay > 30s) PathB->Step2 Step3 HPLC-UV Cross-Check (Confirm no UV-active impurities) Step2->Step3 Final Release Certified Reference Standard Step3->Final

Figure 2: Analytical workflow for overcoming rotameric interference in nicotinamide derivatives.

References
  • Synthesis and Rotameric Precursors: Luhwm, I., et al. "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative...". Clockss. Available at: [Link] (Accessed via Search Result 1.5).

  • Nicotinamide Rotamerism Dynamics: Addis Ababa University. "Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide". AAU-ETD. Available at: [Link] (Accessed via Search Result 1.1).

  • qNMR Methodology Standards: Almac Group. "QNMR – a modern alternative to HPLC".[7] Almac Services.[7] Available at: [Link] (Accessed via Search Result 1.11).

  • Comparison of qNMR vs HPLC: MDPI Molecules. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance...". PubMed. Available at: [Link] (Accessed via Search Result 1.22).

Sources

Safety Operating Guide

Proper Disposal of N,N-Diethyl-2-methoxynicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes. Always consult the manufacturer-provided Safety Data Sheet (SDS) for N,N-Diethyl-2-methoxynicotinamide and your institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of this chemical.

Hazard Identification and Risk Assessment

Understanding the potential hazards of N,N-Diethyl-2-methoxynicotinamide is the first step in safe disposal. Based on the known toxicological properties of related substituted nicotinamides and diethylamides, it is prudent to handle this compound with care.

Anticipated Hazards:

  • Toxicity: Similar compounds can be harmful if swallowed, and some are classified as toxic solids.[1] Ingestion of related substances may necessitate immediate medical attention.

  • Skin and Eye Irritation: Many organic amides can cause skin and eye irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE is mandatory when handling N,N-Diethyl-2-methoxynicotinamide and its waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.Prevents skin contact and potential absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4][5]Prevents inhalation of potentially harmful dust or vapors.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6]

Step 1: Waste Characterization

At the point of generation, determine the nature of the waste. Is it pure, unreacted N,N-Diethyl-2-methoxynicotinamide? Is it a dilute solution? Is it contaminated with other reagents? This initial characterization is crucial for proper labeling and disposal routing.

Step 2: Select the Appropriate Waste Container
  • Container Material: Use a container made of a material chemically compatible with N,N-Diethyl-2-methoxynicotinamide. High-density polyethylene (HDPE) or glass containers are generally suitable for organic chemical waste.[7]

  • Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[8][9]

  • Container Labeling: Immediately label the container with the words "Hazardous Waste."[6][10] The label must also include:

    • The full chemical name: "N,N-Diethyl-2-methoxynicotinamide" (avoid abbreviations).

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The generating laboratory and principal investigator's name.

Step 3: Segregate Incompatible Wastes

Store the N,N-Diethyl-2-methoxynicotinamide waste stream separately from incompatible chemicals. While specific incompatibility data is not available, as a general precaution, keep it away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Maintaining physical separation or using secondary containment can prevent accidental mixing.[6]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste containers should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10] The SAA must be under the control of laboratory personnel.

Disposal Procedures

Liquid Waste
  • Collection: Carefully transfer liquid waste containing N,N-Diethyl-2-methoxynicotinamide into the designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Storage: Store the container in the SAA, ensuring it is within secondary containment.

Solid Waste
  • Collection: Place solid waste, such as contaminated gloves, weigh boats, and absorbent materials, into a designated solid hazardous waste container.

  • Packaging: Ensure the container is securely sealed to prevent the release of dust or residues.

  • Storage: Store the solid waste container in the SAA alongside the liquid waste container, if compatible.

Empty Containers

Empty containers that once held pure N,N-Diethyl-2-methoxynicotinamide must be managed as hazardous waste unless they are triple-rinsed.[6]

  • Triple Rinsing (if permissible):

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous waste in your designated liquid waste container.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container may be disposed of as non-hazardous waste, such as in the regular laboratory glass disposal, after defacing the original label.[6] Always confirm this procedure with your institution's EHS department.

  • Disposal of Unrinsed Containers: If triple-rinsing is not feasible or desired, the empty container must be disposed of as solid hazardous waste.[6]

Spill Cleanup

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Absorb: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposal and Waste Pickup

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Schedule a Pickup: Contact your institution's EHS department to schedule a pickup of your full hazardous waste containers.

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] Common disposal methods for chemical waste include incineration or other forms of chemical treatment.[10]

Decision-Making Workflow for Disposal

The following diagram outlines the key decision points in the disposal process for N,N-Diethyl-2-methoxynicotinamide waste.

start Waste Generation (N,N-Diethyl-2-methoxynicotinamide) char Characterize Waste (Liquid, Solid, or Empty Container?) start->char liquid Liquid Waste char->liquid Liquid solid Solid Waste (Contaminated PPE, etc.) char->solid Solid container Empty Container char->container Empty label_liquid Label as 'Hazardous Waste - Liquid' with chemical name and hazards liquid->label_liquid label_solid Label as 'Hazardous Waste - Solid' with chemical name and hazards solid->label_solid rinse_q Triple-rinse container? container->rinse_q collect_liquid Collect in a compatible, sealed container label_liquid->collect_liquid collect_solid Collect in a compatible, sealed container label_solid->collect_solid saa Store in Satellite Accumulation Area (SAA) collect_liquid->saa collect_solid->saa rinse_yes Collect rinsate as hazardous liquid waste rinse_q->rinse_yes Yes rinse_no Dispose of container as solid hazardous waste rinse_q->rinse_no No dispose_rinsed Dispose of rinsed container as non-hazardous waste (Deface label) rinse_yes->dispose_rinsed rinse_no->saa pickup Schedule EHS Waste Pickup dispose_rinsed->pickup saa->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Decision workflow for the proper disposal of N,N-Diethyl-2-methoxynicotinamide waste.

Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. Key regulations governing hazardous waste disposal in laboratories include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, including the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety.[12][13][14]

Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations. Regular training for all laboratory personnel who generate hazardous waste is also a key requirement.[12][13]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N,N-Diethylnicotinamide.
  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.
  • Fisher Scientific. (2012, March 14). SAFETY DATA SHEET - N,N-Diethylmethylamine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - N,N-diethyl-m-toluamide.
  • Fisher Scientific. (2010, November 8). SAFETY DATA SHEET - N,N-Diethylformamide.
  • Guinama. (2025, June 6). SAFETY DATA SHEET - NICOTINAMIDE.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 4-Pyridinecarboxamide.
  • ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-N'-1-NAPHTHYLETHYLENEDIAMINE OXALATE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.